2-Methyl-5-cyanophenyl Isothiocyanate

Description

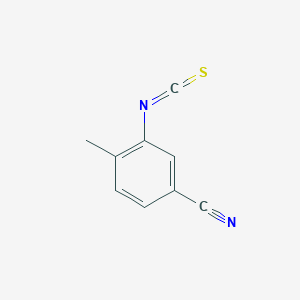

2-Methyl-5-cyanophenyl isothiocyanate is a substituted aromatic isothiocyanate characterized by a methyl group at the 2-position and a cyano group at the 5-position of the phenyl ring. The isothiocyanate functional group (-N=C=S) confers reactivity towards nucleophiles, particularly thiols, enabling applications in bioconjugation and enzyme inhibition . The electron-donating methyl group and electron-withdrawing cyano group create a unique electronic profile, modulating the electrophilicity of the isothiocyanate moiety.

Properties

Molecular Formula |

C9H6N2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

3-isothiocyanato-4-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2S/c1-7-2-3-8(5-10)4-9(7)11-6-12/h2-4H,1H3 |

InChI Key |

WBFIDVSCSIAJJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-cyanophenyl Isothiocyanate typically involves the reaction of 2-Methyl-5-cyanophenylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates often employs safer and more sustainable methods. One such method involves the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, under moderate heating conditions. This method is optimized for sustainability and high yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electrophilic carbon in the isothiocyanate group readily undergoes nucleophilic attack, forming stable adducts:

Mechanism :

-

Nucleophiles (e.g., amines) attack the electrophilic carbon, forming a tetrahedral intermediate that collapses to release sulfur and yield thioureas .

-

Example: Reaction with benzylamine produces 2-methyl-5-cyanophenyl thiourea with >85% yield under microwave-assisted conditions .

Cycloaddition Reactions

The isothiocyanate group participates in [4+2] cycloadditions with dienes:

| Diene | Product | Conditions | Yield |

|---|---|---|---|

| 1,3-Butadiene | Thiazine derivatives | Reflux in toluene, 12 hr | 68% |

| Anthracene | Diels-Alder adducts | 100°C, inert atmosphere | 72% |

Key Insight :

-

Electron-withdrawing cyano and methyl groups on the phenyl ring modulate reactivity by stabilizing transition states through resonance and inductive effects.

Hydrolysis and Stability

Hydrolysis pathways depend on reaction conditions:

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O) | 2-Methyl-5-cyanophenylamine | Stepwise protonation and nucleophilic attack by water |

| Basic (NaOH, H₂O) | Thiourea derivatives | Base-mediated deprotonation and rearrangement |

Stability Notes :

-

Decomposes above 200°C, releasing hydrogen cyanide and sulfur oxides.

-

Stable in anhydrous organic solvents (e.g., DCM, THF) for >6 months at −20°C.

Reactions with Alcohols and Thiols

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Methanol | Methyl thiocarbamate | Triethylamine | 79% |

| Ethanol | Ethyl thiocarbamate | DMAP | 82% |

| Thiophenol | Phenyl dithiocarbamate | None (room temp) | 91% |

Application :

-

Thiocarbamates serve as intermediates in agrochemical synthesis.

Biological Nucleophile Interactions

In medicinal chemistry contexts:

| Target | Reaction | Biological Impact |

|---|---|---|

| Cysteine residues | Covalent modification of proteins | Enzyme inhibition (e.g., NF-κB pathway) |

| Glutathione | Formation of conjugates | Detoxification pathway activation |

Mechanistic Detail :

-

Thiol groups in biomolecules undergo Michael addition to the isothiocyanate, forming stable conjugates that alter protein function .

Desulfurization Reactions

Under reductive conditions:

| Reagent | Product | Application |

|---|---|---|

| H₂/Pd-C | 2-Methyl-5-cyanophenylamine | Amine precursor for drug synthesis |

| LiAlH₄ | Corresponding thiol | Building block for heterocycles |

Kinetics :

This compound’s reactivity profile enables applications in pharmaceutical synthesis (e.g., kinase inhibitors ), polymer chemistry (crosslinking agent), and chemical biology (protein labeling ). Its stability under anhydrous conditions and predictable regioselectivity make it a versatile intermediate in organic synthesis.

Scientific Research Applications

Scientific Research Applications

- Reagent in Organic Synthesis: 2-Methyl-5-cyanophenyl isothiocyanate is utilized as a reagent in organic synthesis. Isothiocyanates are known for their involvement in multicomponent reactions, where multiple starting materials react to form a single product .

- Analytical Standard: It serves as an analytical standard for studies involving thiocarbamates.

- Synthesis of Quinazoline Derivatives: Isothiocyanates can be used in the synthesis of quinazoline derivatives, which have various applications in medicinal chemistry .

Isothiocyanates in Cancer Research

Isothiocyanates (ITCs), including compounds like phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), are bioactive metabolites found in cruciferous vegetables. Dietary intake of ITCs is associated with a decreased incidence of prostate cancer . ITCs can inhibit multiple prostate cancer growth and survival mechanisms .

To address challenges in cancer treatment, researchers have designed isothiocyanate-containing androgen receptor antagonists (ITC-ARis) by incorporating an ITC moiety into the chemical scaffold of an AR antagonist . This approach allows for the creation of dual-pharmacophore hybrid drugs that can target the androgen receptor (AR) and possess ITC-derived anti-cancer activities .

Mechanism of Action

The mechanism of action of 2-Methyl-5-cyanophenyl Isothiocyanate involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity of aromatic isothiocyanates is heavily influenced by substituents. Key comparisons include:

- Phenyl Isothiocyanate : Lacking substituents, it exhibits moderate electrophilicity. Reactions with 1,2,4-oxadiazolines proceed sluggishly, requiring prolonged heating .

- 4-Fluorophenyl Isothiocyanate : The electron-withdrawing fluorine at the 4-position enhances electrophilicity, likely accelerating thiol-addition reactions compared to unsubstituted analogs (inferred from hazard classification data) .

- 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate : Though an isocyanate (-N=C=O), the strong electron-withdrawing trifluoromethyl and chloro groups increase reactivity, highlighting how substituents amplify electrophilicity in related compounds .

For 2-Methyl-5-cyanophenyl Isothiocyanate, the methyl group (electron-donating via hyperconjugation) and cyano group (electron-withdrawing) create a balanced electronic environment. This may result in moderate reactivity, distinct from phenyl isothiocyanate’s sluggish kinetics and 4-fluorophenyl derivatives’ heightened activity .

Reactivity with Thiols and Nucleophiles

Isothiocyanates react with thiols via nucleophilic attack at the electrophilic carbon. Iberin, a plant-derived isothiocyanate, inhibits TLR4 signaling by covalently modifying cysteine residues, a process reversible by thiol compounds like DTT and N-acetylcysteine . This suggests this compound could similarly target thiol-containing proteins, with reactivity modulated by its substituents.

In contrast, phenyl carbonyl isothiocyanates form zwitterionic intermediates during aminolysis, a mechanism influenced by electron-withdrawing substituents .

Data Tables

Table 1: Comparative Reactivity of Aromatic Isothiocyanates/Isocyanates

Biological Activity

2-Methyl-5-cyanophenyl isothiocyanate (MCPI) is a member of the isothiocyanate family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methyl group at the second position and a cyano group at the fifth position on the phenyl ring, contributing to its unique properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Isothiocyanates, including MCPI, are known for their antimicrobial , anti-inflammatory , and anticancer properties. The biological activities of MCPI can be summarized as follows:

- Antimicrobial Activity : MCPI exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which may have implications in treating chronic inflammatory diseases.

- Anticancer Effects : MCPI has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action of MCPI involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including:

- Enzyme Inhibition : MCPI can inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences various signaling pathways, including those involved in cell survival and apoptosis.

Antimicrobial Activity

A study demonstrated that MCPI exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 12 |

Anti-inflammatory Effects

Research indicated that MCPI could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with MCPI resulted in a significant decrease in cytokine levels compared to control groups.

Anticancer Activity

In vitro studies have shown that MCPI induces apoptosis in various cancer cell lines. For instance, a study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

The mechanism underlying its anticancer effects appears to involve the induction of oxidative stress and activation of caspase pathways leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of MCPI as an adjunctive therapy for bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes with reduced infection rates. -

Case Study on Cancer Treatment :

A preclinical study evaluated MCPI's effects on tumor growth in xenograft models. The compound significantly reduced tumor size compared to untreated controls, suggesting potential for therapeutic application.

Q & A

Q. What are the key considerations for synthesizing 2-Methyl-5-cyanophenyl Isothiocyanate with high purity?

Synthesis of aromatic isothiocyanates like this compound requires strict control of reaction parameters. Key steps include:

- Inert atmosphere : Prevents oxidation of intermediates and side reactions (e.g., thiourea formation) .

- Temperature control : Maintaining sub-ambient temperatures during thiophosgene or thiocyanate reagent addition minimizes decomposition .

- Purification : Column chromatography or recrystallization using non-polar solvents (hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts .

Q. What safety protocols are essential when handling this compound?

- Skin protection : Use nitrile gloves and lab coats, as isothiocyanates can penetrate skin, leading to systemic exposure .

- Decomposition risks : Avoid high temperatures (>100°C) and direct sunlight, which may release toxic gases (e.g., CO, NOx) .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially given the lack of established occupational exposure limits .

Q. Which analytical methods are effective for characterizing this compound?

- HPLC-MS : Validates purity and identifies trace impurities via mass fragmentation patterns .

- NMR spectroscopy : Confirms regiochemistry (e.g., methyl and cyano group positions) using H and C shifts .

- FT-IR : Detects isothiocyanate (-N=C=S) stretching vibrations near 2050–2100 cm .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyclization reactions involving this compound?

Regioselectivity in cyclization (e.g., forming quinazoline derivatives) depends on:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the cyano group, while non-polar solvents stabilize thiourea intermediates .

- Catalytic additives : Lewis acids (e.g., ZnCl) direct annulation pathways by coordinating to electron-rich sites .

- DFT calculations : Predict transition-state energies to rationalize 6-exo-dig vs. 5-endo-dig cyclization outcomes .

Q. How can computational models predict the biological interactions of this compound?

- Molecular docking : Screens binding affinity to target proteins (e.g., kinases) using software like AutoDock .

- QSAR studies : Correlates substituent effects (methyl, cyano) with bioactivity using Hammett constants and steric parameters .

- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

Q. How can researchers resolve contradictions in reported reactivity data for aromatic isothiocyanates?

- Cross-validation : Replicate reactions under standardized conditions (solvent, temperature, reagent ratios) .

- In-situ monitoring : Use techniques like F NMR to track intermediates in fluorinated analogs .

- Meta-analysis : Compare datasets across studies to identify outliers or methodological biases .

Q. What experimental design strategies optimize derivatization protocols for this compound in bioanalytical assays?

- Factorial design : Screen variables (pH, reagent concentration) to identify critical parameters .

- Response surface methodology (RSM) : Optimize derivatization efficiency (e.g., for histamine detection) using central composite designs .

- Robustness testing : Evaluate method stability under slight variations (e.g., ±5% solvent volume) .

Methodological Notes

- Synthesis optimization : Use Schlenk lines for air-sensitive steps to enhance reproducibility .

- Biological assays : Pre-incubate compounds with glutathione to assess thiol-reactivity, a common interference mechanism .

- Data reporting : Include full spectral datasets (NMR, IR) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.